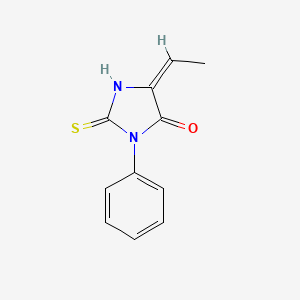

(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

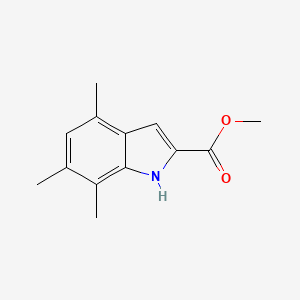

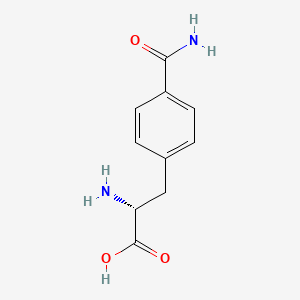

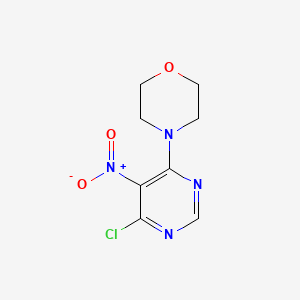

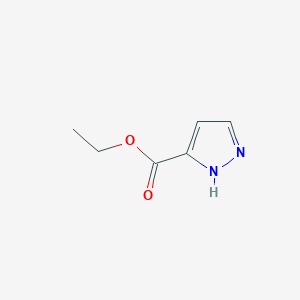

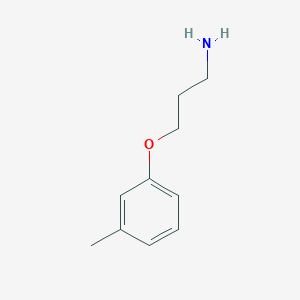

Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications. The InChI code for this compound is1S/C11H12N2OS/c1-2-9-10 (14)13 (11 (15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3, (H,12,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.3 . Its melting point is between 182-184 degrees Celsius . It appears as a powder at room temperature .Scientific Research Applications

Heterocyclic Compounds Synthesis and Biological Applications

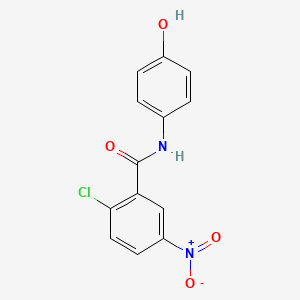

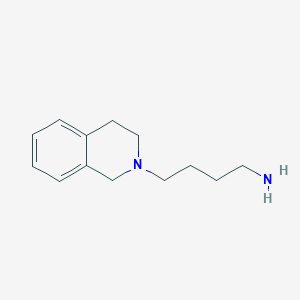

Synthesis and Medicinal Chemistry : Thiazolidine and imidazolidine motifs are central to the synthesis of bioactive compounds. They act as a bridge between organic synthesis and medicinal chemistry, encouraging the exploration of new drug candidates. These motifs are present in various natural and synthetic compounds, demonstrating significant anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Synthetic approaches, including multicomponent reactions and green chemistry, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity (Nusrat Sahiba et al., 2020).

Analytical Methods and Antioxidant Activity : Various analytical methods are used to determine the antioxidant activity of thiazolidines and their derivatives. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in assessing the antioxidant capacity of complex samples, which is essential for understanding the biological implications of these compounds (I. Munteanu & C. Apetrei, 2021).

Drug Design and Therapeutic Applications : The thiazolidine scaffold is recognized for its diverse therapeutic and pharmaceutical activities, serving as a crucial element in drug design. The exploration of thiazolidine derivatives highlights their potential in addressing various biological targets, supporting the development of next-generation drug candidates with multifunctional properties (B. ArunlalV. et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, whether it’s used in drug discovery, material synthesis, or other fields of study.

properties

IUPAC Name |

(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYSWGDIVRMEDE-XNWCZRBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421052 |

Source

|

| Record name | PTH-DELTA-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5800-50-0 |

Source

|

| Record name | PTH-DELTA-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)

![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)